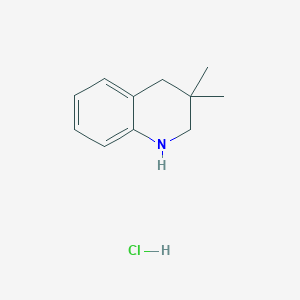

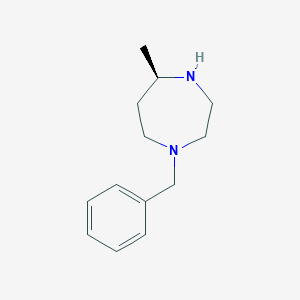

(5R)-1-Benzyl-5-methyl-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(5R)-1-Benzyl-5-methyl-1,4-diazepane” is a synthetic substance with inhibitory activity on calcium channels . It has been shown to be useful for the treatment of epilepsy and other neurological disorders in animal models .

Synthesis Analysis

The synthesis of “this compound” was achieved by a two-step process that involved the coupling of benzaldehyde and methyl vinyl ketone followed by the formation of an azide from methyl nitrite .Molecular Structure Analysis

The molecular formula of “this compound” is C13H20N2 . Its molecular weight is 204.31 .Physical and Chemical Properties Analysis

“this compound” has a boiling point of 296.1±28.0 °C . Its density is 0.974±0.06 g/cm3 . The substance should be stored in a dark place, in an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación

Catalytic Properties and Cytotoxicity

A study by Spencer et al. (2009) explored the catalytic properties of palladacycles derived from (5R)-1-Benzyl-5-methyl-1,4-diazepane. These palladacycles showed significant in vitro activity as cytotoxic agents and also demonstrated inhibition of cathepsin B, an enzyme implicated in cancer-related events. The research highlighted the potential of these complexes in cancer therapy and as enzymatic inhibitors (Spencer et al., 2009).

Synthesis Techniques

Wlodarczyk et al. (2007) described an efficient microwave-assisted synthesis technique for 1,4-diazepane derivatives, including those related to this compound. This method yielded rapid results and good yields, demonstrating a practical approach to synthesizing such compounds (Wlodarczyk et al., 2007).

Structural and Conformational Studies

The research by Alonso et al. (2020) focused on the synthesis, structural studies, and comparison of various 1,4-diazepane compounds. They provided valuable insights into the conformational properties and potential applications of these compounds in various fields, including pharmaceuticals and material science (Alonso et al., 2020).

Development of Novel Compounds

Maiti et al. (2020) developed a novel method for synthesizing 1,4-diazepanes, including structures related to this compound. This method was efficient and environmentally friendly, offering a new pathway for creating diverse compounds for various applications (Maiti et al., 2020).

Mecanismo De Acción

Safety and Hazards

“(5R)-1-Benzyl-5-methyl-1,4-diazepane” is classified under the GHS07 hazard class . The associated hazard statements are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The recommended precautionary measures include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

(5R)-1-benzyl-5-methyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJUKENLCKCHQX-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCN1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(CCN1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]-1-ethanol](/img/structure/B2544691.png)

![N-[(1R)-1-cyano-2-methylpropyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B2544692.png)

![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2544695.png)

![N-(furan-2-ylmethylcarbamothioyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2544698.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2,5-dimethylbenzyl)thio]pyrazin-2(1H)-one](/img/structure/B2544704.png)